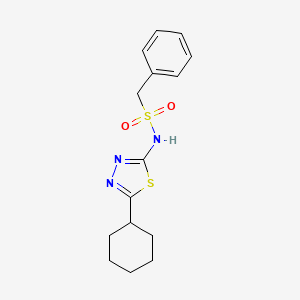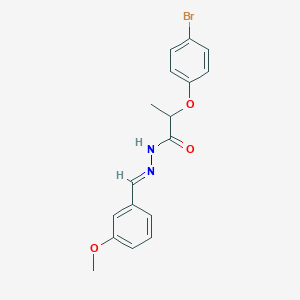![molecular formula C19H18N2O2 B5848642 N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5848642.png)
N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide, also known as PB-22, is a synthetic cannabinoid that belongs to the benzofuran family. It was first synthesized in 2012 by a group of researchers at Pfizer. PB-22 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the human body. This compound has gained interest among researchers due to its potential applications in scientific research.
作用機序
N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide exerts its effects by binding to the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body, including in the brain, immune system, and gastrointestinal tract. When this compound binds to these receptors, it activates a signaling pathway that leads to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to stimulate appetite, reduce inflammation, and modulate pain perception. This compound has also been shown to have anticonvulsant and neuroprotective effects. Additionally, this compound has been found to have anti-tumor properties in certain types of cancer.
実験室実験の利点と制限
N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which makes it useful for studying the effects of cannabinoids on various physiological and biochemical processes. Additionally, this compound is relatively easy to synthesize and has a high purity. However, there are also limitations to its use in lab experiments. This compound is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Additionally, the long-term effects of this compound on the body are not well understood.
将来の方向性
There are several future directions for research on N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide. One area of interest is the development of new synthetic cannabinoids that have improved efficacy and fewer side effects. Additionally, researchers are interested in studying the effects of this compound on various physiological and biochemical processes, including its potential use as a treatment for certain diseases. Finally, there is a need for further research on the long-term effects of this compound on the body.
合成法
N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, including the use of palladium-catalyzed cross-coupling reactions. One method involves the reaction of 1-benzofuran-2-carboxylic acid with 1-(2-bromoethyl)pyrrolidine hydrobromide in the presence of a palladium catalyst. The resulting intermediate is then treated with an amine, such as 2-aminophenylpyrrolidine, to yield this compound.
科学的研究の応用
N-[2-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide has been used in scientific research to study the cannabinoid receptors CB1 and CB2. It has been found to be a potent agonist of these receptors, with an affinity that is similar to that of other synthetic cannabinoids, such as JWH-018. This compound has also been used to study the effects of cannabinoids on various physiological and biochemical processes.
特性
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-19(18-13-14-7-1-4-10-17(14)23-18)20-15-8-2-3-9-16(15)21-11-5-6-12-21/h1-4,7-10,13H,5-6,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWZZBNPBYRIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
![2-(4-methylphenyl)[1,3]thiazolo[4,5-c]quinoline](/img/structure/B5848575.png)
![ethyl 3-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5848577.png)
![2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5848581.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)


![3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5848602.png)


![N-[4-(benzyloxy)phenyl]-4-phenylbutanamide](/img/structure/B5848634.png)
![2-(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)acetohydrazide](/img/structure/B5848648.png)

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5848667.png)
